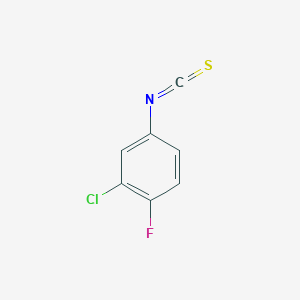

3-Chloro-4-fluorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-1-fluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVRIIKIGKFOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333836 | |

| Record name | 3-Chloro-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137724-66-4 | |

| Record name | 3-Chloro-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-fluoro-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-fluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized intermediates is paramount. 3-Chloro-4-fluorophenyl isothiocyanate, a molecule possessing a unique combination of reactive and structural motifs, has emerged as a valuable building block. This guide, intended for the discerning scientist, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its chemical behavior and to equip researchers with the practical knowledge necessary for its effective application. We will explore its fundamental properties, delve into its reactivity, and provide actionable protocols, all grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

This compound (CAS RN: 137724-66-4) is a specialized organic compound distinguished by its trifunctionalized aromatic ring.[1] The presence of a chloro group, a fluoro group, and a highly reactive isothiocyanate moiety bestows upon it a unique electronic and steric profile, making it a versatile precursor in organic synthesis.[1][2]

Molecular Structure and Identifiers

The structural arrangement of the substituents on the phenyl ring is critical to its reactivity. The chlorine and fluorine atoms exert strong inductive electron-withdrawing effects, which modulate the electrophilicity of the isothiocyanate carbon.

Diagram 1: Chemical Structure of this compound

Formation of a thiourea derivative.

Experimental Protocol: Synthesis of a Disubstituted Thiourea

This protocol is a generalized procedure and may require optimization for specific amine substrates.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary or secondary amine, either neat or as a solution in the same solvent. The addition should be performed at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery and Fine Chemical Synthesis

The utility of this compound extends across several domains of chemical research and development:

-

Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of advanced pharmaceutical compounds. [2]The thiourea linkage it forms is a key structural element in various drug candidates.

-

Fine Chemical Synthesis: This compound is leveraged in the creation of specialized materials and other fine chemicals. [2]* Material Science: The reactive isothiocyanate group makes it a candidate for developing new polymers or for the functionalization of material surfaces. [2]

Safety and Handling

As a reactive and lachrymatory compound, stringent safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [3][4]* Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors. [3][4]* Handling: Avoid contact with skin and eyes. [3]It is classified as a combustible liquid and should be kept away from heat, sparks, and open flames. [1][2][3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [3]Due to its moisture sensitivity, storage under an inert atmosphere is recommended to maintain product integrity. [1][5]

Conclusion

This compound is a potent and versatile chemical intermediate, the value of which is rooted in the predictable and efficient reactivity of its isothiocyanate group. For the research scientist, a thorough understanding of its properties, reactivity, and handling requirements is the foundation for its successful application in the synthesis of novel molecules with potential applications in medicine, agriculture, and materials science. The protocols and data presented in this guide are intended to serve as a comprehensive resource to facilitate and inspire further innovation.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). This compound: Your Premier Manufacturer and Supplier in China. Retrieved January 9, 2026.

-

Strupiński, R., & Woliński, P. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. [Link]

- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved January 9, 2026.

- MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved January 9, 2026.

- ChemRxiv. (n.d.).

-

ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

- ChemicalBook. (n.d.). This compound | 137724-66-4. Retrieved January 9, 2026.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

-

PubChem. (n.d.). 3-Fluorophenyl isothiocyanate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

-

PubMed. (n.d.). Novel azido and isothiocyanato analogues of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as potential irreversible ligands for the dopamine transporter. [Link]

-

Royal Society of Chemistry. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]

- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved January 9, 2026.

-

Pharmaffiliates. (n.d.). CAS No : 143782-23-4 | Product Name : 4-Cyano-3-trifluoromethylphenylisothiocyanate. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. [Link]

- CAS Common Chemistry. (n.d.). 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. Retrieved January 9, 2026.

-

PubChem. (n.d.). 3-Chlorophenyl isothiocyanate. [Link]

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved January 9, 2026.

- Google Patents. (n.d.).

-

PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. [Link]

-

Organic Syntheses. (n.d.). Isothiocyanic acid, p-chlorophenyl ester. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4-fluorophenyl isothiocyanate: A Versatile Covalent Probe for Chemical Biology and Drug Discovery

Introduction: The Strategic Value of a Halogenated Aryl Isothiocyanate

In the landscape of modern drug discovery and chemical biology, precision and targeted action are paramount. Covalent inhibitors, once viewed with caution, have undergone a renaissance, now representing a significant portion of approved therapeutics.[1][2] Their ability to form a stable, covalent bond with a biological target offers distinct advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[2] At the heart of this strategy lies the "warhead," an electrophilic functional group designed to react with a specific nucleophilic residue on the target protein.

This guide focuses on a particularly compelling, yet under-explored warhead: 3-Chloro-4-fluorophenyl isothiocyanate (CAS 137724-66-4). This molecule is not merely another reactive chemical; its unique halogen substitution pattern on the phenyl ring provides a nuanced tool for researchers. The presence of a chloro and a fluoro group modifies the electronic properties of the isothiocyanate, influencing its reactivity and providing a potential spectroscopic handle for analytical studies. This guide will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only the fundamental properties of this compound but also a practical framework for its synthesis, handling, and application as a covalent probe.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is the foundation for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 137724-66-4 | [3] |

| Molecular Formula | C₇H₃ClFNS | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 115-117 °C (11 mmHg) | [2] |

| Flash Point | 130-132°C/15mm | [2] |

| Purity | Typically ≥97-99% | [3][4] |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, acetone). | Inferred from general isothiocyanate properties. |

| Moisture Sensitivity | Moisture sensitive. | [5] |

| Lachrymatory | Yes | [5] |

Safe Handling and Storage:

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is classified as a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[5] Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, in a cool, dry place.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]

-

Skin Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[1]

-

Respiratory Protection: If working outside a fume hood or with large quantities, a respirator with an appropriate cartridge for organic vapors is recommended.[5]

Synthesis of this compound

The most common and direct method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with thiophosgene (CSCl₂).[6] This method is generally high-yielding and reliable.

Experimental Protocol: Synthesis from 3-Chloro-4-fluoroaniline

This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates using thiophosgene.[7]

Materials:

-

3-Chloro-4-fluoroaniline (1 equivalent)

-

Thiophosgene (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a fume hood, dissolve 3-chloro-4-fluoroaniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C using an ice bath.

-

Addition of Thiophosgene: Dilute thiophosgene with an equal volume of anhydrous DCM and add it to the addition funnel. Add the thiophosgene solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC), observing the consumption of the starting aniline.

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Thiophosgene is highly reactive towards water, which would lead to its decomposition and the formation of byproducts. Therefore, anhydrous solvents and glassware are crucial.

-

Slow Addition at Low Temperature: The reaction between anilines and thiophosgene is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate, prevent the formation of unwanted side products (such as thioureas), and ensure safety.

-

Aqueous Bicarbonate Quench: The reaction produces hydrochloric acid as a byproduct. The sodium bicarbonate quench neutralizes the excess acid and any remaining thiophosgene.

-

Vacuum Distillation: This purification method is suitable for liquid products with relatively high boiling points and allows for the removal of non-volatile impurities.

Caption: Synthesis of this compound.

Reactivity and Application in Synthesis

The isothiocyanate functional group (-N=C=S) is a powerful electrophile, with the central carbon atom being susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis and as a covalent probe.

Reaction with Amines to Form Thioureas

A primary application of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas.[8] Thioureas are versatile intermediates in organic synthesis and are also present in many biologically active molecules.

Experimental Protocol: Synthesis of a Model Thiourea

This protocol describes the reaction of this compound with benzylamine as a model primary amine.

Materials:

-

This compound (1 equivalent)

-

Benzylamine (1 equivalent)

-

Ethanol or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol or DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: Add benzylamine dropwise to the stirred isothiocyanate solution at room temperature. An exothermic reaction may be observed.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-2 hours. In many cases, the thiourea product will precipitate out of the solution as a solid.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

-

Purification: The crude thiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: The structure of the synthesized thiourea can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Causality Behind Experimental Choices:

-

Solvent Choice: The reaction is generally fast and can be performed in a variety of aprotic or protic solvents. Ethanol and DCM are common choices due to their ability to dissolve the starting materials and, in the case of ethanol, facilitate the precipitation of the less soluble thiourea product.

-

Stoichiometry: A 1:1 molar ratio of the isothiocyanate and the amine is typically used for the synthesis of disubstituted thioureas.

-

Room Temperature Reaction: The high reactivity of the isothiocyanate with the primary amine allows the reaction to proceed efficiently at room temperature without the need for heating.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or soluble byproducts.

Caption: Formation of a thiourea from an isothiocyanate and an amine.

Application in Drug Discovery: A Covalent Warhead

The electrophilic nature of the isothiocyanate group makes it an ideal "warhead" for the design of covalent inhibitors. Isothiocyanates react with nucleophilic amino acid residues on proteins, most commonly cysteine, to form a stable thiocarbamate linkage.[9] This covalent modification can irreversibly inhibit the protein's function.

Mechanism of Covalent Inhibition

The process of covalent inhibition by an isothiocyanate typically involves two steps:

-

Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial binding is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Covalent Bond Formation: Once the inhibitor is correctly oriented within the binding pocket, the electrophilic carbon of the isothiocyanate group is positioned in close proximity to a nucleophilic amino acid residue (e.g., the thiol group of a cysteine). A nucleophilic attack ensues, leading to the formation of a stable covalent bond.

Caption: Covalent modification of a protein by an isothiocyanate.

Potential Protein Targets and Signaling Pathways

While specific studies utilizing this compound as a covalent inhibitor are not yet prevalent in the literature, the broader class of aryl isothiocyanates has been shown to target several key proteins and signaling pathways implicated in diseases such as cancer.[9][10]

-

Kinases: Several kinases, which are crucial regulators of cell signaling, contain reactive cysteine residues in or near their ATP-binding pockets. Aryl isothiocyanates have been shown to inhibit the activity of kinases such as MEKK1 and the Epidermal Growth Factor Receptor (EGFR) kinase.[9] The 3-chloro-4-fluoro substitution pattern could be exploited to design selective inhibitors for specific kinase targets.

-

Proteasome: The proteasome is a protein complex responsible for degrading unwanted or damaged proteins. Its inhibition is a validated strategy in cancer therapy. Isothiocyanates have been demonstrated to inhibit the deubiquitinating enzymes associated with the proteasome, leading to the accumulation of ubiquitinated proteins and apoptosis in cancer cells.[11]

-

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Isothiocyanates can covalently modify tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[12]

Analytical Characterization

The characterization of this compound and its reaction products is essential for ensuring purity and confirming reaction outcomes.

| Analytical Technique | Application | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | The spectra will show characteristic signals for the aromatic protons and carbons, with splitting patterns influenced by the chloro and fluoro substituents. The isothiocyanate carbon will have a distinct chemical shift in the ¹³C NMR spectrum. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of covalent adduct formation. | The mass spectrum will show the molecular ion peak corresponding to the mass of the compound. In proteomics studies, MS can be used to identify the specific amino acid residue modified by the isothiocyanate. |

| Infrared (IR) Spectroscopy | Identification of the isothiocyanate functional group. | A strong, characteristic absorption band for the -N=C=S group is expected in the range of 2000-2200 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | A single, sharp peak should be observed for the pure compound. HPLC can be used to track the disappearance of starting materials and the appearance of products over time. |

Conclusion and Future Outlook

This compound represents a valuable and versatile tool for chemical biologists and medicinal chemists. Its well-defined reactivity, coupled with the unique electronic properties conferred by its halogen substituents, makes it an attractive scaffold for the development of novel covalent probes and inhibitors. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to confidently incorporate this compound into their research programs.

Future investigations into the specific protein targets of this compound and the biological consequences of their covalent modification will undoubtedly open new avenues for therapeutic intervention. As our understanding of the "druggable" proteome expands, so too will the utility of precisely engineered covalent modifiers like the one detailed herein.

References

-

Covalent inhibitors: a rational approach to drug discovery. (2020). RSC Medicinal Chemistry. [Link]

-

Proteins as binding targets of isothiocyanates in cancer prevention. (2011). Carcinogenesis. [Link]

-

Alkyl isothiocyanates suppress epidermal growth factor receptor kinase activity but augment tyrosine kinase activity. ResearchGate. [Link]

-

Molecular Targets of Isothiocyanates in Cancer: Recent Advances. (2015). Molecular Cancer Therapeutics. [Link]

-

Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses. [Link]

-

Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. International Journal of Molecular Sciences. [Link]

-

Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. (2022). Molecules. [Link]

-

Synthesis of Isothiocyanates: An Update. (2023). Molecules. [Link]

-

Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. (2016). Journal of Computer-Aided Molecular Design. [Link]

-

This compound: Your Premier Manufacturer and Supplier in China. Okchem. [Link]

-

N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. (2008). Journal of Proteome Research. [Link]

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (2019). Antioxidants. [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes. (2014). The Journal of Clinical Investigation. [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry. [Link]

- Method for the preparation of aryl isothiocyanates.

-

Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. (2024). ChemMedChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. cbijournal.com [cbijournal.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 9. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-4-fluorophenyl isothiocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-chloro-4-fluorophenyl isothiocyanate, a key chemical intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This document will delve into its chemical and physical properties, explore its reactivity, and provide insights into its applications and safe handling procedures.

Core Molecular and Physical Properties

This compound is a specialized organic compound valued for its role as a building block in complex molecule synthesis.[1] Its precise molecular characteristics are fundamental to its utility in research and industrial production.

| Property | Value | References |

| Molecular Formula | C₇H₃ClFNS | [1][2][3] |

| Molecular Weight | 187.62 g/mol | [1][2][4] |

| CAS Number | 137724-66-4 | [1][2][5] |

| Appearance | Colorless to pale yellow transparent liquid | [1][3][4] |

| Purity | Typically ≥99.0% | [1][4] |

| Boiling Point | 115-117 °C at 11 mmHg | [1][3][4] |

| Flash Point | 130-132 °C at 15mm | [1][3][4] |

| Density | Approximately 1.31 - 1.36 g/cm³ | [3][6] |

The high purity of commercially available this compound is crucial for achieving clean and predictable reaction outcomes, a critical factor in pharmaceutical synthesis.[1] Its physical state as a liquid at room temperature simplifies handling and dispensing in a laboratory setting.

The Chemistry of Reactivity: The Isothiocyanate Functional Group

The synthetic versatility of this compound stems from the reactivity of the isothiocyanate (-N=C=S) functional group. This group is an electrophilic heterocumulene, meaning it has a system of two cumulative double bonds, making the central carbon atom susceptible to nucleophilic attack.

The presence of electron-withdrawing chloro and fluoro groups on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate.[7] This increased reactivity is a key feature that chemists leverage in synthetic design.

The isothiocyanate group can react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is the foundation for its use in constructing a diverse array of molecular scaffolds.

Caption: General reaction scheme of this compound with a nucleophile.

Synthesis of this compound

While this guide focuses on the application of this compound, a brief overview of its synthesis is relevant. Isothiocyanates are commonly synthesized from primary amines.[8][9] A general and widely used method involves the reaction of the corresponding aniline (3-chloro-4-fluoroaniline) with a thiocarbonyl transfer reagent, such as thiophosgene or its equivalents.[10] Due to the hazardous nature of thiophosgene, alternative methods using less toxic reagents like carbon disulfide are often preferred.[8]

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

The unique chemical structure of this compound makes it a valuable intermediate in several fields:

-

Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of advanced pharmaceutical compounds.[4] The isothiocyanate group can be used to introduce a thiourea moiety, which is a common structural motif in biologically active molecules.

-

Agrochemical Development: This compound is essential for creating novel agrochemicals.[4] Its structure can be incorporated into molecules designed to have specific pesticidal or herbicidal activities.

-

Fine Chemical Synthesis: It is utilized in various fine chemical syntheses to create specialized materials and compounds.[4]

-

Material Science Research: The reactive functional group makes it a candidate for developing new polymers or functionalized materials.[4]

The presence of both chlorine and fluorine atoms in the molecule is significant. Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals, often enhancing properties like metabolic stability, membrane permeability, and binding affinity to target proteins.[11]

Safety, Handling, and Storage

As a reactive chemical, proper handling and storage of this compound are paramount to ensure laboratory safety.

Hazard Identification:

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Irritation: It causes skin and serious eye irritation.[12]

-

Sensitization: It is noted as being a lachrymator, meaning it can cause tearing.[1]

-

Moisture Sensitivity: The compound is sensitive to moisture and should be handled under inert or dry conditions.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Avoid breathing vapors or mist.[13]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, and protect from moisture.[13]

Experimental Protocol: Synthesis of a Substituted Thiourea

The following is a representative, generalized protocol for the reaction of this compound with a primary amine to form a substituted thiourea. This protocol should be adapted and optimized for specific substrates and scales.

Objective: To synthesize N-(3-chloro-4-fluorophenyl)-N'-(alkyl/aryl)thiourea.

Materials:

-

This compound

-

Primary amine (alkyl or aryl)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Nitrogen or argon gas supply (for inert atmosphere)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Isothiocyanate: While stirring the amine solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature. Gentle heating may be required for less reactive amines.

-

Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized thiourea using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Caption: A step-by-step workflow for the synthesis of a substituted thiourea.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive isothiocyanate group and a halogenated aromatic ring provides a valuable platform for synthetic chemists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- This compound: Chemical Properties and Applic

- This compound: Your Premier Manufacturer and Supplier in China. (URL: )

- vz26623 3-chloro-4-fluorophenyl isothiocyan

- 3-Chloro-4-fluorophenyl isothiocyan

- 3-Chloro-4-fluorophenyl isocyanate - SAFETY D

- 3-CHLORO-4-FLUOROPHENYL ISOCYANATE Safety D

- This compound, 98%: - Trans World Chemicals. (URL: )

- This compound, 98% | CAS:137724-66-4 - regentsciences.com. (URL: )

- Buy this compound Different Grade

- This compound | 137724-66-4 - ChemicalBook. (URL: )

-

The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][4][14]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )

-

Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? | ResearchGate. (URL: [Link])

- SAFETY D

-

This compound - NIST WebBook. (URL: [Link])

- SAFETY D

-

Scope of aryl isothiocyanates. Reaction conditions: 2-nitrophenol 1a... - ResearchGate. (URL: [Link])

-

Reactivity and diverse synthetic applications of acyl isothiocyanates - arkat usa. (URL: [Link])

- Competitive reactivity of the aryl isothiocyanate dipolarophile at N C versus C S with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][ - ResearchGate. (URL: https://www.researchgate.net/publication/244465459_Competitive_reactivity_of_the_aryl_isothiocyanate_dipolarophile_at_N_C_versus_C_S_with_nucleophilic_13-dipoles_a_combined_experimental_and_theoretical_study_The_reactions_of_substituted_123-triazol)

-

Isothiocyanate synthesis - Organic Chemistry Portal. (URL: [Link])

-

Novel azido and isothiocyanato analogues of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as potential irreversible ligands for the dopamine transporter - PubMed. (URL: [Link])

-

Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing). (URL: [Link])

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 137724-66-4 [chemicalbook.com]

- 6. This compound, 98%: [transworldchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound | VSNCHEM [vsnchem.com]

An In-Depth Technical Guide to 3-Chloro-4-fluorophenyl Isothiocyanate: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-chloro-4-fluorophenyl isothiocyanate, a key halogenated aromatic intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, outlines robust synthetic protocols, explores its characteristic reactivity, and discusses its significant applications in the synthesis of pharmaceuticals and agrochemicals. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for the effective utilization of this versatile chemical building block.

Introduction and Chemical Identity

This compound (CAS No. 137724-66-4) is a specialized organic compound distinguished by the presence of a reactive isothiocyanate (-N=C=S) group and a di-substituted phenyl ring containing both chlorine and fluorine atoms. This unique combination of functional groups imparts specific reactivity and makes it a valuable precursor in multi-step organic syntheses. Its primary utility lies in its role as a molecular scaffold for constructing more complex molecules, particularly in the fields of medicinal chemistry and agricultural science.

The strategic placement of the chloro and fluoro substituents on the aromatic ring influences the electronic properties and reactivity of the isothiocyanate moiety. This allows for precise control in synthetic design, enabling the development of novel compounds with tailored biological activities.

Compound Structure and Identifiers

-

IUPAC Name: 2-Chloro-1-fluoro-4-isothiocyanatobenzene

-

CAS Number: 137724-66-4

-

Molecular Formula: C₇H₃ClFNS

-

Molecular Weight: 187.62 g/mol

-

InChI Key: BUVRIIKIGKFOKD-UHFFFAOYSA-N

-

Canonical SMILES: C1=CC(=C(C=C1N=C=S)Cl)F

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of this compound is critical for its handling, purification, and characterization.

Physical Properties

The compound is typically supplied as a high-purity (≥99.0%) colorless to pale yellow transparent liquid under standard conditions. Its physical state and purity are the first indicators of quality for synthetic applications.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 115-117 °C @ 11 mmHg | |

| Flash Point | 130-132 °C @ 15mm | |

| Density | ~1.31 g/cm³ (Predicted) | |

| Sensitivity | Moisture sensitive, Lachrymatory |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are the expected characteristic spectral features.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an aryl isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the 2000-2200 cm⁻¹ region. For comparison, the IR spectrum of the related 4-fluorophenyl isothiocyanate shows a strong peak at 2079 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by both the adjacent protons and through-space coupling with the fluorine atom.

-

¹³C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms. The carbon of the isothiocyanate group (-N=C =S) is expected to resonate in the range of δ 125-140 ppm. The aromatic carbons will appear in their characteristic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and isothiocyanate groups. The carbon directly bonded to fluorine will exhibit a large coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the phenyl ring.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 187/189, corresponding to the isotopic distribution of chlorine (³⁵Cl/³⁷Cl). A characteristic fragmentation pattern for alkyl isothiocyanates involves the formation of a [CH₂NCS]⁺ ion at m/z 72, though fragmentation of aryl isothiocyanates can be more complex.

Synthesis and Manufacturing

The most prevalent and industrially relevant method for synthesizing aryl isothiocyanates is from the corresponding primary aniline. In this case, 3-chloro-4-fluoroaniline serves as the direct precursor. Two primary synthetic strategies are commonly employed: the carbon disulfide method and the thiophosgene method.

Precursor Synthesis: 3-Chloro-4-fluoroaniline

The starting material, 3-chloro-4-fluoroaniline (CAS 367-21-5), is typically produced via the reduction of 3-chloro-4-fluoronitrobenzene. Catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) is a high-yield, clean method favored in industrial settings.

Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation

-

Reactor Charging: Charge a high-pressure reaction vessel (autoclave) with 3-chloro-4-fluoronitrobenzene and a catalytic amount of 1% Pt/C catalyst. The substrate-to-catalyst mass ratio is typically between 200:1 and 400:1.

-

Inerting: Purge the reactor vessel three times with an inert gas (e.g., high-purity nitrogen) to remove all oxygen.

-

Hydrogenation: Purge the reactor three times with hydrogen gas. Pressurize the vessel with hydrogen to 0.1–5 MPa.

-

Reaction: Heat the mixture to 50–100 °C with vigorous stirring. Maintain the reaction for 1–10 hours, monitoring for completion via TLC or GC analysis.

-

Work-up: Upon completion, cool the reactor and carefully vent the excess hydrogen pressure.

-

Purification: Filter the hot reaction mixture to remove the Pt/C catalyst. The resulting crude 3-chloro-4-fluoroaniline can be purified by distillation or rectification to yield a product with >99.5% purity.

Synthesis of this compound

The conversion of 3-chloro-4-fluoroaniline to the target isothiocyanate is the critical transformation step.

This is the most common and generally safer industrial method. It proceeds in two conceptual steps: formation of a dithiocarbamate salt, followed by decomposition (desulfurization) to the isothiocyanate. This can often be performed as a one-pot synthesis.

Caption: Fig 1. Synthesis via the Carbon Disulfide Route.

The causality behind this choice is rooted in safety and scalability. Unlike the thiophosgene method, this route avoids highly toxic and volatile reagents. The dithiocarbamate salt is formed by the nucleophilic attack of the aniline's amino group on the carbon of CS₂. A base is required to deprotonate the resulting dithiocarbamic acid. Subsequent treatment with a desulfurizing agent, such as tosyl chloride, ethyl chloroformate, or phosphorus oxychloride, facilitates the elimination of a sulfur equivalent to yield the final isothiocyanate.

Experimental Protocol: One-Pot Synthesis via Carbon Disulfide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 3-chloro-4-fluoroaniline (1 equivalent) and triethylamine (2.2 equivalents) in a suitable solvent like dichloromethane or toluene at 0 °C.

-

Dithiocarbamate Formation: Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. Allow the reaction to stir for 1-2 hours at room temperature to form the triethylammonium dithiocarbamate salt.

-

Desulfurization: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) in the same solvent dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the intermediate.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

This classic method involves the direct reaction of the primary amine with thiophosgene (CSCl₂). While often providing high yields and short reaction times, the extreme toxicity and volatility of thiophosgene make it less desirable for large-scale production without specialized handling facilities. The reaction is typically performed in a biphasic system with a base, such as sodium bicarbonate, to neutralize the HCl byproduct.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is susceptible to attack by a wide range of nucleophiles.

Caption: Fig 2. Key Reactions with Nucleophiles.

Reactions with Nucleophiles

-

With Amines (Thiourea Formation): This is one of the most important reactions. Primary or secondary amines readily add to the isothiocyanate to form N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively. These thiourea derivatives are common scaffolds in drug discovery.

-

With Alcohols (Thiocarbamate Formation): In the presence of a base, alcohols add to form thiocarbamates (or thionocarbamates).

-

With Thiols (Dithiocarbamate Formation): Thiols react analogously to alcohols to yield dithiocarbamates.

These addition reactions are fundamental to using this compound as a building block. For example, reacting it with a specific amine-containing molecule is a common strategy to introduce the 3-chloro-4-fluorophenyl moiety into a potential drug candidate.

Applications in Drug Discovery and Agrochemicals

The 3-chloro-4-fluorophenyl motif is present in numerous biologically active compounds. The isothiocyanate provides a reactive handle to incorporate this structure.

-

Pharmaceutical Intermediates: It serves as a crucial building block for synthesizing advanced pharmaceutical compounds. The resulting thiourea or related heterocyclic structures are explored for a wide range of therapeutic targets.

-

Agrochemical Development: The unique electronic and steric properties conferred by the halogen substituents make this compound an essential intermediate for creating novel and effective crop protection agents, such as herbicides and fungicides.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount.

-

Safety Precautions: this compound is classified as a lachrymator and is harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin and eye irritation. All handling must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Handling: The compound is moisture-sensitive. Exposure to water or atmospheric moisture can lead to decomposition, typically forming the corresponding symmetrical thiourea. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible, using dry glassware and solvents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong acids, strong bases, and oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and reactivity. Its importance in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical sectors, is firmly established. A thorough understanding of its synthesis from 3-chloro-4-fluoroaniline, its characteristic reactions with nucleophiles, and its stringent handling requirements are essential for its successful application in research and development. This guide provides the foundational knowledge and practical protocols to enable scientists to leverage the full synthetic potential of this versatile compound.

References

-

Gaumont, A., Gulea, M., & Levillain, J. (2021). Synthesis of Isothiocyanates: An Update. PMC-NIH. [Link]

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. Journal of Organic Chemistry, 72(10), 3969-3971. [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. RSC Publishing. [Link]

-

Singh, H., & Kumar, S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]

-

Kovács, E., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

-

Kaur, M., & Singh, P. (2018). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkat USA. [Link]

- Google Patents. (2018).

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Li, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC-NIH. [Link]

- Chemical Supplier Data. (n.d.).

- Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Chemical Supplier Data. (n.d.). This compound: Your Premier Manufacturer and Supplier in China. Google Cloud.

- Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154

3-Chloro-4-fluorophenyl isothiocyanate synthesis from 3-chloro-4-fluoroaniline

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-fluorophenyl Isothiocyanate from 3-chloro-4-fluoroaniline

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents and fine chemicals.[1] We will delve into the prevalent synthetic methodologies, focusing on the highly efficient thiophosgene route. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, detailed experimental protocols, critical safety procedures, and alternative synthetic strategies.

Strategic Overview: Synthetic Pathways to Aryl Isothiocyanates

The conversion of a primary aromatic amine, such as 3-chloro-4-fluoroaniline, into its corresponding isothiocyanate is a fundamental transformation in organic chemistry. The resulting isothiocyanate group (-N=C=S) is a versatile functional handle, readily participating in addition reactions with nucleophiles to form thioureas, thiocarbamates, and other heterocyclic systems.

Two primary strategies dominate the synthesis of aryl isothiocyanates from anilines:

-

The Thiophosgene Route: This is a classic and widely used method involving the direct reaction of the aniline with thiophosgene (CSCl₂).[2][3][4] It is often favored for its high efficiency and straightforward reaction conditions, proceeding smoothly in most cases.[5][6] The primary drawback is the extreme toxicity and hazardous nature of thiophosgene, necessitating stringent safety protocols.[2][7][8]

-

The Carbon Disulfide (CS₂) Route: This approach is a common, less hazardous alternative to thiophosgene.[7][8] The reaction typically proceeds in two steps within a "one-pot" procedure: first, the amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate.[2][5] This intermediate is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide and yield the target isothiocyanate.[2] A variety of desulfurizing agents have been developed, including tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), and iodine.[5][8]

While the CS₂ route offers a significant safety advantage, this guide will focus principally on the thiophosgene method due to its historical prevalence and high yields, while dedicating a section to the CS₂ alternative for comparative purposes.

The Thiophosgene Route: Mechanism and Rationale

The reaction between 3-chloro-4-fluoroaniline and thiophosgene is a robust method for preparing this compound. Understanding the underlying mechanism is key to optimizing the reaction and ensuring its success.

Reaction Mechanism

The conversion proceeds through a nucleophilic substitution pathway. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of thiophosgene. The reaction typically involves the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride (HCl) to yield the final isothiocyanate product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 3. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophosgene - Wikipedia [en.wikipedia.org]

- 5. cbijournal.com [cbijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-Chloro-4-fluorophenyl isothiocyanate

Introduction

3-Chloro-4-fluorophenyl isothiocyanate is a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its unique substitution pattern on the phenyl ring, featuring both chloro and fluoro groups, along with the reactive isothiocyanate moiety, makes it a versatile building block for creating complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of synthesized compounds.

This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to offer not just the data itself, but also the underlying principles of spectral interpretation, enabling scientists to apply this knowledge to their own research endeavors.

Molecular Structure and Isotopic Information

The structure of this compound is foundational to understanding its spectral properties. The molecule consists of a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 4, and an isothiocyanate group (-N=C=S) at position 1.

Caption: Molecular Structure of this compound.

The presence of chlorine and sulfur, with their characteristic isotopic distributions, will have a noticeable impact on the mass spectrum of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and splitting patterns of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and isothiocyanate groups.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 7.3 - 7.5 | dd | J(H-2, H-6) ≈ 2-3 Hz, J(H-2, F) ≈ 6-8 Hz |

| H-5 | 7.1 - 7.3 | ddd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F) ≈ 8-10 Hz, J(H-5, H-2) ≈ 0.5 Hz |

| H-6 | 7.0 - 7.2 | t | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, F) ≈ 8-9 Hz |

Note: These are predicted values based on the analysis of similar compounds and established substituent effects.

Interpretation:

-

H-2: This proton is ortho to the isothiocyanate group and meta to the chlorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.

-

H-5: This proton is ortho to the fluorine atom and meta to the isothiocyanate group. It will likely be the most complex signal, appearing as a doublet of doublet of doublets due to coupling with H-6, the fluorine atom, and a small long-range coupling to H-2.

-

H-6: This proton is ortho to both the chlorine and fluorine atoms. It is expected to be a triplet due to similar coupling constants with H-5 and the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six signals are expected for the aromatic carbons and one for the isothiocyanate carbon. The chemical shifts are influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 130 - 135 |

| C-2 | 125 - 130 |

| C-3 | 133 - 138 (d, J(C-F) ≈ 15-20 Hz) |

| C-4 | 155 - 160 (d, J(C-F) ≈ 240-250 Hz) |

| C-5 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) |

| C-6 | 118 - 123 |

| -N=C =S | 135 - 145 |

Note: These are predicted values. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

Interpretation:

-

The carbon atom bonded to the fluorine (C-4) will be significantly downfield and will appear as a doublet with a large coupling constant.

-

The carbons adjacent to the fluorine (C-3 and C-5) will also show splitting due to C-F coupling.

-

The isothiocyanate carbon will have a characteristic chemical shift in the 135-145 ppm range.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine-containing part of the molecule. A single signal is expected for the fluorine atom in this compound.

Predicted ¹⁹F NMR Spectral Data:

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-4 | -110 to -120 | ddd |

Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.

Interpretation:

-

The chemical shift of the fluorine atom will be in the characteristic range for an aryl fluoride.

-

The signal will be split into a doublet of doublet of doublets due to coupling with H-5, H-6, and H-2.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to be dominated by a very strong and characteristic absorption band for the isothiocyanate group.

Characteristic IR Absorption Bands (from NIST WebBook): [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Very Strong, Broad | Asymmetric stretch of -N=C=S |

| 1580 - 1600 | Medium | C=C stretching in aromatic ring |

| 1470 - 1500 | Strong | C=C stretching in aromatic ring |

| 1200 - 1300 | Strong | C-F stretching |

| 800 - 900 | Strong | C-H out-of-plane bending |

| 600 - 800 | Medium-Strong | C-Cl stretching |

Interpretation:

The most prominent feature in the IR spectrum is the intense and broad absorption around 2100 cm⁻¹, which is a definitive indicator of the isothiocyanate functional group.[4][5] The other bands correspond to the vibrations of the substituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[3][6]

Mass Spectral Data (from NIST WebBook): [3]

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | High | Molecular ion [M]⁺ |

| 152/154 | Moderate | [M - Cl]⁺ |

| 125 | Moderate | [M - NCS]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum will show a distinct molecular ion peak at m/z 187. Due to the presence of chlorine, there will be an M+2 peak at m/z 189 with an intensity of approximately one-third of the main peak, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would involve the loss of the chlorine atom, the isothiocyanate group, or the fluorine atom. The relative abundance of these fragment ions can provide further structural confirmation.

Experimental Protocols

The following are general protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple one-pulse experiment is usually sufficient.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Caption: Experimental workflow for the spectral analysis of this compound.

Conclusion

The spectral data of this compound provides a detailed fingerprint of its molecular structure. By combining the information from NMR, IR, and MS, researchers can confidently identify this compound and ensure its purity. The characteristic signals in each spectrum, such as the strong -NCS stretch in the IR, the distinct aromatic proton patterns in the ¹H NMR, and the isotopic pattern of the molecular ion in the mass spectrum, all contribute to a comprehensive and unambiguous structural elucidation. This guide serves as a valuable resource for scientists working with this important chemical intermediate, enabling them to interpret spectral data with a high degree of confidence and scientific rigor.

References

- Kristian, P., Kovac, S., & Antos, K. (1964). Preparation and infrared spectra of substituted phenyl isothiocyanates.

-

LibreTexts. (2023). Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

YouTube. (2023). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". Retrieved from [Link]

-

LibreTexts. (n.d.). Chapter 6 Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]

- Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

Sources

- 1. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | 137724-66-4 [amp.chemicalbook.com]

- 6. 3-CHLOROPHENYL ISOTHIOCYANATE(2392-68-9) 13C NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluorophenyl isothiocyanate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-4-fluorophenyl isothiocyanate, a crucial intermediate in pharmaceutical and agrochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of its solubility, offering a framework for solvent selection and experimental validation.

Introduction: The Synthetic Versatility of this compound

This compound (CAS No. 137724-66-4) is a specialized organic compound featuring a phenyl ring substituted with chloro and fluoro groups, and a reactive isothiocyanate (-N=C=S) moiety.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of a wide array of complex molecules.[1] Its application spans across pharmaceutical development, agrochemical innovation, and materials science.[1] An understanding of its solubility in various organic solvents is paramount for its effective use in chemical reactions, purification processes, and formulation development.

This compound typically appears as a colorless to pale yellow transparent liquid.[1] It is known to be sensitive to moisture, a factor that necessitates careful handling and storage in controlled, inert environments to maintain its integrity.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guideline for predicting the solubility of a solute in a given solvent. This principle is rooted in the polarity of the molecules involved. Solvents and solutes with similar polarities tend to be miscible.

The molecular structure of this compound suggests a moderate to low polarity. The presence of the electronegative chlorine and fluorine atoms, along with the isothiocyanate group, introduces polar characteristics. However, the aromatic phenyl ring is nonpolar. Therefore, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Key Molecular Characteristics Influencing Solubility:

-

Molecular Formula: C₇H₃ClFNS[1]

-

Molecular Weight: 187.62 g/mol [1]

-

XLogP3: 3.2, indicating a degree of lipophilicity.

Based on these characteristics, we can predict its solubility behavior in different classes of organic solvents.

Estimated Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and estimated solubility profile can be constructed based on its chemical structure and the known solubility of analogous compounds. The following table summarizes the expected solubility in a variety of common organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Toluene | Aromatic Hydrocarbon | High | The nonpolar aromatic ring of toluene interacts favorably with the phenyl ring of the solute. |

| Hexane | Aliphatic Hydrocarbon | Moderate to High | The nonpolar nature of hexane will solvate the phenyl ring, though the polar groups of the solute may limit very high solubility. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | High | DCM's moderate polarity can effectively solvate both the polar and nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | Ether | High | THF is a versatile solvent with moderate polarity, capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | Ester | High | The ester functionality provides sufficient polarity to interact with the solute's polar groups, while the ethyl group provides nonpolar character. |

| Acetone | Ketone | High | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound. |

| Methanol/Ethanol | Alcohol | Moderate | The polarity of the alcohol and its ability to engage in hydrogen bonding might lead to moderate, rather than high, solubility due to the nonpolar phenyl ring. |

| Dimethylformamide (DMF) | Amide (Polar Aprotic) | High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | High | Similar to DMF, DMSO is a highly polar aprotic solvent with excellent solvating capabilities. |

| Water | Protic, Highly Polar | Low to Insoluble | The significant nonpolar character of the molecule will likely lead to very poor solubility in water. |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubilities and to quantify them for specific applications, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to sediment the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Practical Implications for Researchers and Drug Development Professionals

A thorough understanding of the solubility of this compound is critical for several aspects of research and development:

-

Reaction Solvent Selection: Choosing a solvent in which the compound is highly soluble can enhance reaction rates and yields.

-

Purification: Knowledge of its solubility in various solvents is essential for developing effective crystallization and chromatographic purification methods.

-

Formulation: In drug development, solubility data is crucial for creating stable and effective formulations.

-

Safety and Handling: Understanding its solubility helps in assessing the potential for exposure and in developing appropriate cleaning and decontamination procedures.

The relationship between solvent properties and the expected solubility of this compound can be visualized as follows:

Caption: Predicted solubility based on solvent polarity.

Conclusion

This compound is a key synthetic intermediate whose utility is greatly influenced by its solubility in organic solvents. While quantitative data is sparse, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. The experimental protocol detailed in this guide provides a robust framework for researchers to determine precise solubility data, enabling the optimization of synthetic processes and the development of novel chemical entities.

References

- Vertex AI Search. (n.d.). This compound: Chemical Properties and Applications.

Sources